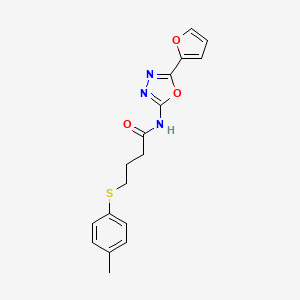
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multicomponent reactions . These reactions involve simultaneous multi bond-forming reactions which enable construction of structurally diverse compounds through combinatorial interactions between simple starting materials .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazepan ring and the pyridine ring would contribute to the three-dimensional structure of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study demonstrated the synthesis of novel pyrido[1,2-b][2,4]benzodiazepine derivatives using a method that involves the reaction of 2-(bromomethyl)phenylmethanone with pyridine-2-amines. The synthesized compounds, forming quaternary pyridinium salts, further react to yield the benzodiazepine system, indicating a pathway to creating bioactive molecules with potential pharmaceutical applications (Kovtunenko et al., 2012).
Anticancer and Antimicrobial Potential
- Research into 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds showed significant anticancer activity against a panel of 60 cancer cell lines. Additionally, these compounds displayed promising in vitro antibacterial and antifungal activities, highlighting their potential as leads for developing new anticancer and antimicrobial agents (Katariya et al., 2021).
Molecular Docking and Antimicrobial Studies
- A comprehensive study on the molecular structure, spectroscopic properties, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone revealed not only the compound's structural characteristics but also its potential as an antimicrobial agent. Molecular docking simulations further supported its use in overcoming microbial resistance to pharmaceutical drugs (Sivakumar et al., 2021).
Antioxidant Activity
- A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized and evaluated for their in vitro antioxidant activity. Preliminary studies indicated that compounds with selenourea functionality and halogen groups exhibited potent antioxidant activities, suggesting these compounds as a new class of antioxidants for further investigation (Reddy et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing similar structures such as pyrrolidine and chlorophenyl groups have been used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The spatial orientation of substituents in similar compounds can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules has been found to be useful for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-6-2-1-5-13(14)16-8-10-20(11-12-24(16,22)23)17(21)15-7-3-4-9-19-15/h1-7,9,16H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXOJTYIODDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
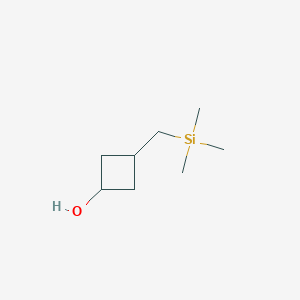
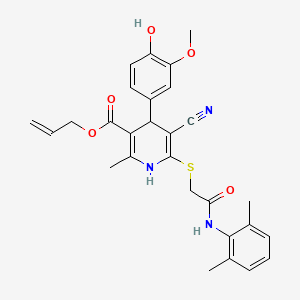
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2962905.png)

![3-[[1-(2-Methoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2962909.png)
![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962912.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine](/img/structure/B2962915.png)
![(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2962917.png)
![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)
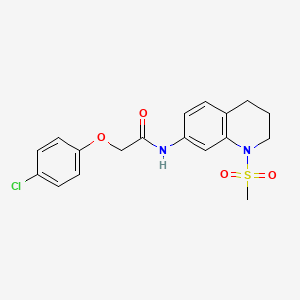
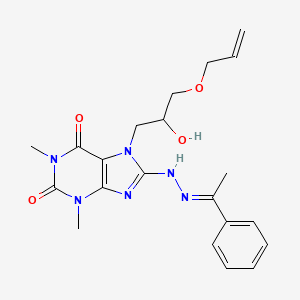
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)
